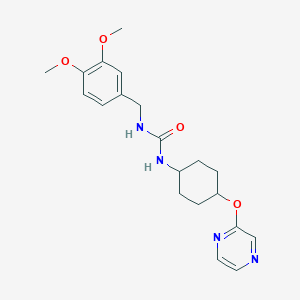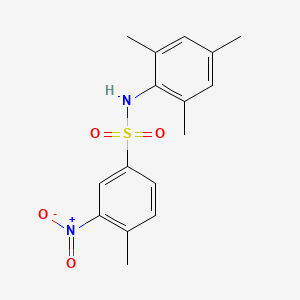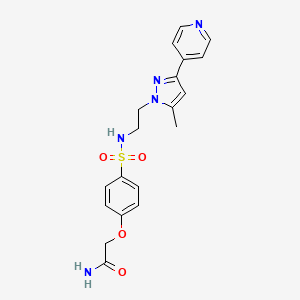
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide, also known as EDAF or EDAF-2, is a synthetic compound with potential therapeutic applications. It belongs to the class of furan-based molecules and has been studied extensively for its biological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research indicates a method for creating a range of heterocyclic compounds, including benzodifuranyl, triazines, and oxadiazepines, derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents. The compounds were synthesized through various reactions, resulting in derivatives that exhibited COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing higher inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antidepressant Discovery
A study on 3-ethoxyquinoxalin-2-carboxamides showcased their design as 5-HT3 receptor antagonists, offering a new avenue for antidepressant drugs. The compounds synthesized showed significant anti-depressant-like activity in evaluations, indicating the potential of structurally novel compounds in treating depression (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Antitumor Agents
Various studies have synthesized and evaluated the antitumor activities of different chemical derivatives. For example, acridine and imidazo[1,2-a]pyridines derivatives were prepared, showing varied antileukemic and antiprotozoal activities. These studies highlight the importance of chemical modification in developing potent antitumor agents with specificity towards different cancer lines, demonstrating the compounds' potential in cancer therapy (G. Rewcastle, G. Atwell, D. Chambers, B. Baguley, W. Denny, 1986); (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Electrochromic and Electrofluorescent Materials
Research into electroactive polyamides incorporating bis(diphenylamino)-fluorene units has led to materials with remarkable electrochromic and electrofluorescent properties. These materials demonstrated excellent reversible stability, multicolor electrochromic characteristics, and significant fluorescence modulation, opening new possibilities for advanced optical and electronic applications (Ningwei Sun, Shiyao Meng, D. Chao, Ziwei Zhou, Yinlong Du, Daming Wang, Xiaogang Zhao, Hongwei Zhou, Chunhai Chen, 2016).
Fluorescent Monitoring of Interactions
A study introduced fluorescent hosts capable of monitoring hydrogen-bonding interactions through intramolecular charge-transfer emission. This innovative approach allows for the selective detection of specific guests, offering a new method for studying molecular interactions with potential applications in sensor technology and molecular recognition (K. Araki, K. Tada, M. Abe, T. Mutai, 1998).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-18-14-8-6-5-7-13(14)16-15(17)12-9-10(2)19-11(12)3/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVUIKZOOWGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)


![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)
![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)



![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)